2-Ethyl-6-vinylpyrazine

Description

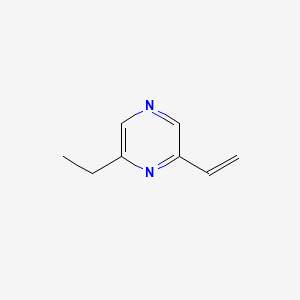

Structure

2D Structure

3D Structure

Properties

CAS No. |

32736-90-6 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-ethenyl-6-ethylpyrazine |

InChI |

InChI=1S/C8H10N2/c1-3-7-5-9-6-8(4-2)10-7/h3,5-6H,1,4H2,2H3 |

InChI Key |

QKJPBHPFIVOPSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC(=N1)C=C |

Origin of Product |

United States |

Occurrence and Distributional Analysis of 2 Ethyl 6 Vinylpyrazine in Diverse Systems

Detection in Thermally Processed and Aged Food Matrices

Pyrazines are a significant class of volatile compounds responsible for the desirable roasty, nutty, and earthy aromas in many cooked foods. They are primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing.

Presence in Roasted and Baked Products (e.g., potatoes, coffee, nuts, meat)

Thermal processes such as roasting and baking provide the necessary conditions for the formation of a wide spectrum of pyrazines, including vinyl- and ethyl-substituted variants.

Potatoes: 2-Ethyl-6-vinylpyrazine has been specifically associated with the aroma of baked potatoes, contributing a characteristic buttery and potato-like scent. thegoodscentscompany.com

Coffee: While numerous pyrazines are hallmarks of the coffee aroma, studies have specifically identified the closely related compound 2-Methyl-6-vinylpyrazine in roasted coffee. nih.gov Other identified pyrazines in coffee include 2-vinylpyrazine (B179392) and 2-ethyl-6-methylpyrazine (B77461), highlighting the generation of similar structures during the roasting process. mdpi.comnih.gov

Nuts: The roasting of nuts is a key source of pyrazines. In roasted peanuts, extensive analysis has identified a variety of related compounds, including vinylpyrazine, 2-methyl-5-vinylpyrazine, and 2-ethyl-6-methylpyrazine. acs.org Likewise, 3,6-dimethyl-2-ethyl pyrazine (B50134) has been noted as an important volatile in hazelnuts. nih.gov

Meat: The cooking of meat also generates pyrazines that contribute to its savory aroma. The related compound 2-Methyl-6-vinyl-pyrazine has been identified as a component of the aroma of beef muscle.

Table 1: Detection of this compound and Related Compounds in Roasted and Baked Foods

| Food Matrix | Processing | Compound Identified | Reference |

|---|---|---|---|

| Potato | Baked | This compound | thegoodscentscompany.com |

| Coffee | Roasted | 2-Methyl-6-vinylpyrazine | nih.gov |

| Coffee | Roasted | 2-Vinylpyrazine | mdpi.com |

| Coffee | Roasted | 2-Ethyl-6-methylpyrazine | nih.gov |

| Peanuts | Roasted | 2-Methyl-5-vinylpyrazine | acs.org |

| Peanuts | Roasted | 2-Ethyl-6-methylpyrazine | acs.org |

| Beef | Cooked | 2-Methyl-6-vinylpyrazine |

Identification in Fermented Food Systems (e.g., tomatoes, soybean paste, cocoa, liquor)

Fermentation, either alone or in combination with thermal processing, can also lead to the formation of pyrazines through microbial metabolism and chemical reactions.

Soybean Paste: In studies of traditional Chinese soybean paste, the related compound 2-methyl-6-vinyl pyrazine has been detected. mdpi.com Another analysis of thermally processed Korean soybean paste (Doenjang) also identified 6-methyl-2-vinylpyrazine. koreascience.kr

Liquor: 2-Methyl-6-vinylpyrazine has been reported as a component of the aroma profile of Chinese liquor, which is produced through the fermentation of grains like rice, wheat, and sorghum. nih.govthegoodscentscompany.com

Based on available research, the specific presence of this compound has not been documented in tomatoes or cocoa.

Table 2: Detection of Related Pyrazine Compounds in Fermented Foods

| Food Matrix | Processing | Compound Identified | Reference |

|---|---|---|---|

| Soybean Paste | Fermented | 2-Methyl-6-vinylpyrazine | mdpi.com |

| Soybean Paste (Doenjang) | Fermented/Thermally Processed | 6-Methyl-2-vinylpyrazine | koreascience.kr |

| Chinese Liquor | Fermented | 2-Methyl-6-vinylpyrazine | nih.govthegoodscentscompany.com |

Manifestation in Biological Systems

Beyond its role as a flavor and aroma compound in food, this compound and its structural relatives are found in various biological systems where they can serve as metabolites or signaling molecules.

Occurrence as Plant Secondary Metabolites

This compound is noted to be a compound that is "found in nature". thegoodscentscompany.com While specific plant origins for the ethyl variant are not detailed in the literature, natural pyrazines are known to be widely distributed in the plant kingdom. acs.org A closely related compound, 2-methyl-6-vinylpyrazine, has been identified as a natural volatile in kohlrabi. foodb.ca

Role as Metabolites in Microorganisms

Microorganisms play a significant role in the formation of pyrazines in certain food systems. Cultures of Bacillus natto, used in the production of fermented soybeans, have been shown to form pyrazines. researchgate.net Strains of Bacillus subtilis isolated from natto are capable of biosynthesizing a range of alkylpyrazines, demonstrating a microbial pathway for the creation of these potent aroma compounds. nih.gov While these studies confirm the general production of alkylpyrazines by bacteria, the specific synthesis of this compound by microorganisms has not been explicitly documented.

Function as Components of Insect Pheromone Systems (e.g., Toxotrypana curvicauda)

Pyrazines serve as crucial chemical signals (pheromones) in the animal kingdom, particularly among insects. The pheromone system of the papaya fruit fly, Toxotrypana curvicauda, has been extensively studied. Scientific analysis has consistently identified a related compound, 2-methyl-6-vinylpyrazine , as the primary, male-produced sex pheromone that elicits attraction and flight responses in unmated females. nih.govnih.govgoogle.com

Table 3: Identified Pyrazine Components of the Toxotrypana curvicauda Sex Pheromone

| Insect Species | Pheromone Component | Role | Reference |

|---|---|---|---|

| Toxotrypana curvicauda (Papaya Fruit Fly) | 2-Methyl-6-vinylpyrazine | Major Component / Sex Pheromone | nih.govnih.govflvc.org |

| Toxotrypana curvicauda (Papaya Fruit Fly) | 2,5-Dimethyl-3-vinylpyrazine | Minor Component | flvc.org |

Comparative Quantitative Analysis of this compound Across Matrices

The concentration of this compound, a significant contributor to the characteristic aromas of many thermally processed foods, varies considerably across different food matrices. Its formation is intrinsically linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The extent of this reaction, influenced by factors such as temperature, time, and the specific composition of precursors in the food, directly impacts the resulting concentration of this compound. Consequently, quantitative analysis reveals a wide spectrum of concentrations, from trace amounts to more substantial levels, depending on the food product.

Detailed research findings have highlighted the prevalence of pyrazines, including ethenylalkyl-pyrazines, in roasted products. While specific quantitative data for this compound is not as abundant as for other pyrazines like its methyl-substituted counterparts, its presence has been noted in various analyses of roasted foods.

To illustrate the varying concentrations of a closely related compound, 2-methyl-6-vinylpyrazine, in different single-origin Arabica coffees, the following data is presented:

| Coffee Origin | Roast Profile | Concentration of 2-Methyl-6-vinylpyrazine (relative abundance %) |

|---|---|---|

| Brazil | Medium | 0.47 |

| Colombia | Medium-Dark | 0.38 |

| Ethiopia Sidamo | Light | 0.72 |

| Ethiopia Yirgacheffe | Light | 0.65 |

| Guatemala | Medium | 0.59 |

| Honduras | Medium | 0.77 |

| Indonesia Sumatra | Dark | 0.52 |

| Kenya | Medium-Light | 0.82 |

| Nicaragua | Medium | 0.82 |

| Tanzania | Medium | 0.54 |

This table presents the relative abundance of 2-methyl-6-vinylpyrazine in various coffee samples, illustrating the typical range of concentrations for vinylpyrazines in this matrix. Specific quantitative data for this compound is limited in publicly available research.

In fermented foods and alcoholic beverages, the formation of pyrazines can occur through both thermal processing and microbial activity. However, the concentration of this compound in these products is generally lower compared to roasted foods, unless they have undergone a heating step.

The quantitative analysis of this compound across these diverse systems underscores the compound's significance as a flavor component directly resulting from processing conditions. The variations in its concentration are a key factor in the distinct aroma profiles of a wide array of food and beverage products. Further research with more targeted quantitative studies will be valuable in fully elucidating the distribution and concentration of this specific pyrazine in the human diet.

Mechanistic Investigations of 2 Ethyl 6 Vinylpyrazine Formation and Biosynthesis

Maillard Reaction Pathways in 2-Ethyl-6-vinylpyrazine Genesis

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal route for the formation of a vast array of flavor compounds, including pyrazines. isnff-jfb.com

The foundational precursors for pyrazine (B50134) synthesis via the Maillard reaction are reducing sugars and compounds containing an amino group, such as amino acids, peptides, or proteins. uliege.beacs.org Model studies have demonstrated the formation of vinylpyrazines from the reaction of D-glucose and the amino acid glycine (B1666218). researchgate.net The type of reducing sugar can influence the final products; for instance, some studies suggest that fructose (B13574) may lower the production of vinylpyrazine compared to other sugars. researchgate.net

The degradation of sugars like glucose produces a variety of reactive carbonyl compounds. uliege.be Similarly, different amino acids provide the necessary nitrogen atoms and can influence the substitution pattern on the final pyrazine ring. Studies have shown that amino acids such as glutamine, asparagine, glutamic acid, and aspartic acid are significant contributors to pyrazine production. researchgate.net The thermal degradation of amino acids like serine and threonine has also been shown to produce a range of pyrazines, including ethyl-substituted variants. nih.gov

The formation of the pyrazine ring from Strecker degradation products proceeds through several key intermediate steps. The generally accepted mechanism involves the condensation of two α-aminocarbonyl molecules to form an unstable heterocyclic intermediate, a dihydropyrazine (B8608421). uliege.beresearchgate.net

This dihydropyrazine intermediate can follow two primary pathways:

Oxidation: The dihydropyrazine can be oxidized to form a stable aromatic alkylpyrazine. researchgate.net

Aldol-type Condensation: The dihydropyrazine can react with an aldehyde (such as a Strecker aldehyde or other aldehydes from sugar fragmentation) in an aldol-type condensation reaction to form a substituted pyrazine. uliege.beresearchgate.net

The specific formation of the vinyl group has been proposed through at least two distinct mechanisms:

Condensation with Formaldehyde (B43269): One pathway suggests that an existing alkylpyrazine, such as methylpyrazine, undergoes a condensation reaction with formaldehyde. researchgate.net Isotope labeling studies have confirmed that the active site for this reaction is the methyl group on the pyrazine ring. researchgate.net

Dehydration of a Hydroxyethyl (B10761427) Intermediate: An alternative mechanism proposes the formation of a hydroxyethyl pyrazine intermediate, such as 2-(pyrazin-2-yl)ethan-1-ol. isnff-jfb.com The subsequent elimination of a water molecule (dehydration) from this intermediate leads directly to the formation of the vinyl group, yielding the corresponding vinylpyrazine. isnff-jfb.com

Thermal Degradation Processes Leading to this compound Generation

Beyond the classic Maillard reaction involving both sugars and amino acids, pyrazines can also be formed through the thermal degradation of amino acids alone, particularly hydroxy amino acids like serine and threonine. nih.gov When heated, these amino acids can undergo a series of reactions including decarbonylation and dehydration to generate the essential α-aminocarbonyl intermediates required for pyrazine synthesis. nih.gov For example, heating serine has been shown to produce pyrazine, methylpyrazine, ethylpyrazine, and 2-ethyl-6-methylpyrazine (B77461). nih.gov The detection of this compound in thermally treated tomatoes further supports its generation through heat-induced processes. rsc.org

Microbial Metabolic Routes in this compound Production

In addition to chemical pathways induced by heat, certain microorganisms are capable of producing pyrazines through their metabolic activities, often contributing to the characteristic flavors of fermented foods. acs.orgresearchgate.net While direct microbial synthesis of this compound is not extensively documented, bacteria are known to produce a variety of alkylpyrazines. For instance, Bacillus subtilis has been identified as a producer of 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine. acs.org The biosynthesis mechanism in Bacillus subtilis involves precursors such as 2,3-pentanedione (B165514) and aminoacetone. acs.org The general capability of bacteria like Bacillus and Corynebacterium species to synthesize pyrazines suggests that microbial routes could contribute to the presence of this compound in certain environments. researchgate.net

Influence of Reaction Parameters on this compound Formation Kinetics and Yield

The rate of formation and final yield of this compound are highly dependent on several reaction parameters, including temperature, pH, time, and reactant concentrations.

Temperature and Time: Pyrazine production generally increases with higher temperatures and longer reaction times. mdpi.com Kinetic studies on the formation of related pyrazines during the roasting of tea demonstrate a clear time and temperature dependency. For example, compounds like 2-ethyl-6-methylpyrazine begin to appear after 8 hours of roasting at 120°C, with concentrations increasing over time. mdpi.commdpi.com

pH: The pH of the system significantly impacts Maillard reaction pathways. Higher pH (alkaline conditions) generally favors the 2,3-enolization pathway of sugar degradation, which can lead to higher yields of pyrazines. isnff-jfb.com Studies on arginine-glucose model systems showed a dramatic increase in total pyrazine concentration when the initial pH was raised from 7.4 to 10.4. isnff-jfb.com

Reactant Type: The choice of sugar precursor can affect the product profile. As noted earlier, the use of fructose has been reported to result in lower yields of vinylpyrazine compared to other reducing sugars. researchgate.net

The table below illustrates the kinetic behavior of pyrazine formation during a roasting process, showing how concentrations change with time.

| Compound | 0 hr | 2 hr | 4 hr | 6 hr | 8 hr | 10 hr | 12 hr |

|---|---|---|---|---|---|---|---|

| 2-Ethyl-6-methylpyrazine | nd | nd | nd | nd | 0.61 | 1.83 | 2.11 |

| 2-Ethyl-3-methylpyrazine | nd | nd | nd | nd | 0.43 | 0.54 | 0.72 |

| Ethenylpyrazine (Vinylpyrazine) | nd | nd | nd | nd | 0.31 | 0.45 | 0.58 |

| 2-Ethylpyrazine | nd | nd | nd | nd | nd | 0.29 | 0.42 |

| 2-Ethyl-3,5-dimethylpyrazine | nd | nd | nd | nd | nd | nd | 0.38 |

*nd: not detected.

Impact of Temperature and Heat Treatment Regimes

Temperature and the duration of heat treatment are critical parameters governing the formation of pyrazines, including this compound. researchgate.net Generally, the Maillard reaction, the primary pathway for pyrazine generation, accelerates at higher temperatures. uliege.beacs.org

Model studies have shown that the generation of pyrazines is enhanced at temperatures above 120°C. acs.org For instance, in studies on tea roasting, the formation of pyrazine derivatives showed a clear temperature dependency, with higher temperatures promoting the Strecker degradation pathway, which is crucial for generating key intermediates. mdpi.com In the context of thermally treated tomatoes, this compound has been identified as a notable volatile compound. researchgate.net

The following table, derived from kinetic modeling of aroma formation during tea roasting, illustrates the general principle of temperature and time influence on the formation of related pyrazine compounds.

| Temperature (°C) | Time (h) | Relative Concentration of Pyrazines |

| 100 | 2 | Not Detected |

| 110 | 2 | Not Detected |

| 120 | 2 | Trace |

| 120 | >2 | Increasing Concentration |

This table demonstrates the typical temperature-dependent formation of pyrazines, where higher temperatures and longer durations lead to increased concentrations. mdpi.com

Stoichiometry and Concentration of Precursor Substrates

The types and concentrations of precursor molecules, primarily reducing sugars and amino acids, are fundamental to the formation of this compound. The Strecker degradation of amino acids in the presence of α-dicarbonyl compounds (derived from sugar degradation) is a key step. nih.govresearchgate.net

Different amino acids yield different pyrazine profiles. For instance, lysine (B10760008) has been identified as a highly reactive amino acid, yielding significant amounts of alkylpyrazines. researchgate.net The presence of oligopeptides from hydrolyzed whey protein has been shown to significantly increase the amount of pyrazines formed compared to free amino acids alone. acs.org

The formation of the vinyl group in vinylpyrazines is thought to occur through the condensation of alkylpyrazines with formaldehyde, which can be derived from both glucose and glycine in a Maillard reaction model. nih.gov Specific α-dicarbonyl compounds such as 2,3-pentanedione and 2-oxobutanal are precursors to ethyl-substituted pyrazines like 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine. nih.gov

Isotopic Tracing and Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful tool for unraveling the complex reaction mechanisms leading to the formation of this compound. By using isotopically labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, researchers can trace the origin of the atoms in the final pyrazine molecule. mdpi.comnih.gov

In a study using D-glucose-¹³C₆ and L-glycine, it was demonstrated that the carbon skeleton of pyrazines is derived from the glucose, while the nitrogen atoms come from the amino acid. nih.gov Specifically for vinylpyrazines, isotope tracing has helped determine that alkylpyrazines and formaldehyde are key precursors. nih.gov The carbon atoms on the pyrazine ring of vinylpyrazines originate from glucose, while the vinyl group is derived from both glucose and glycine. researchgate.net

Furthermore, labeling studies have confirmed that the dimerization of α-amino carbonyl compounds, formed during the Strecker degradation, is a primary route to dihydropyrazines, which then oxidize to form pyrazines. researchgate.net These studies provide direct evidence for the proposed formation pathways and help to refine our understanding of how different precursors contribute to the structure of this compound.

Synthetic Methodologies and Derivatization Chemistry of 2 Ethyl 6 Vinylpyrazine

Laboratory-Scale Synthetic Approaches to 2-Ethyl-6-vinylpyrazine

The introduction of a vinyl group onto the pyrazine (B50134) ring at the 6-position, with an existing ethyl group at the 2-position, can be accomplished through several synthetic strategies.

Classical Multi-step Synthetic Routes (e.g., Hoffman exhaustive methylation)

A traditional and well-established method for the synthesis of vinylpyrazines is the Hofmann exhaustive methylation. mdpi.com This multi-step approach typically begins with a suitable precursor, such as 2,6-dialkylpyrazine. For the synthesis of this compound, the starting material would be 2,6-diethylpyrazine.

The classical synthesis involves three main steps:

Mannich Reaction: The initial step involves the reaction of the starting dialkylpyrazine with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) hydrochloride, under reflux conditions. This aminomethylation reaction introduces a dimethylaminomethyl group at one of the alkyl positions.

Quaternization: The resulting aminomethylated pyrazine is then treated with a methylating agent, typically methyl iodide, to form a quaternary ammonium (B1175870) salt.

Hofmann Elimination: The final step is the elimination of the quaternary ammonium group upon treatment with a base, such as sodium hydroxide, to yield the desired vinylpyrazine.

One-Pot Reaction Schemes for Streamlined Synthesis

To improve the efficiency of the synthesis, one-pot reaction schemes have been developed. These methods combine multiple reaction steps into a single procedure without the need for isolation and purification of intermediates. This approach significantly reduces reaction time and the use of solvents.

For the synthesis of the related 2-methyl-6-vinylpyrazine, a one-pot reaction has been successfully employed using microwave heating. mdpi.com This streamlined process involves heating a suspension of the starting dialkylpyrazine, dimethylamine hydrochloride, and paraformaldehyde in water within a sealed microwave reaction vessel. mdpi.com This approach eliminates the need for sequential reactions and the purification of intermediates. mdpi.com

Multicomponent-multicatalyst reactions (MC)2R are an emerging area in one-pot synthesis, allowing for the formation of multiple bonds under a single set of reaction conditions, thereby increasing time and cost efficiency. scholaris.ca Such strategies have been developed for vinyl pyrazines, merging reactions like the Hayashi-Miyaura reaction with a base-mediated SNAr and a Suzuki coupling in a one-pot, one-step process. scholaris.ca

Microwave-Assisted Synthetic Enhancements

The use of microwave irradiation has been shown to significantly enhance the synthesis of vinylpyrazines. mdpi.com Microwave-assisted synthesis offers several advantages over conventional heating methods, including a dramatic reduction in reaction times, increased yields, and often the ability to produce compounds that are difficult to obtain through traditional heating. mdpi.com

In the synthesis of 2-methyl-6-vinylpyrazine, microwave heating was applied to a one-pot reaction mixture, resulting in a much faster and more efficient process compared to the classical multi-step approach. mdpi.com The reaction was completed in 2 hours under microwave irradiation at 100 °C, a substantial improvement over the multi-hour reflux and stabilization periods required for the classical method. mdpi.com The purity of the synthesized 2-methyl-6-vinylpyrazine via this microwave-assisted one-pot method was reported to be 90%. mdpi.com

Alternative Reaction Pathways for Vinylpyrazine Scaffold Construction (e.g., Wittig reaction)

The Wittig reaction provides an alternative and widely used method for the formation of alkenes from aldehydes or ketones. masterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, known as a Wittig reagent, which reacts with a carbonyl compound to form the desired alkene. masterorganicchemistry.com

For the synthesis of this compound, a plausible Wittig reaction pathway would involve the following steps:

Preparation of the Wittig Reagent: A methyltriphenylphosphonium (B96628) halide is treated with a strong base, such as n-butyllithium, to generate the methylenetriphenylphosphorane (B3051586) ylide (Ph3P=CH2).

Preparation of the Pyrazine Ketone: A suitable precursor, 2-acetyl-6-ethylpyrazine, would be required. The synthesis of the positional isomer, 2-acetyl-3-ethylpyrazine, has been reported and involves the oxidation of 2-ethyl-3-(1-hydroxyethyl)pyrazine. google.com A similar approach could likely be adapted for the 2,6-substituted isomer.

Wittig Olefination: The prepared ylide is then reacted with 2-acetyl-6-ethylpyrazine. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the pyrazine ketone, leading to the formation of this compound and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com

Another synthetic route involves the chlorination of a dialkylpyrazine to create a monochloromethyl isomer, which can then be converted to a phosphonium salt and subsequently used in a Wittig reaction. mdpi.com

Preparation of Structurally Related Vinylpyrazines and Other Pyrazine Derivatives

The synthetic methodologies described for this compound can be adapted for the preparation of a variety of structurally related vinylpyrazines and other pyrazine derivatives.

The synthesis of 2-methyl-6-vinylpyrazine has been extensively studied and serves as a model for the synthesis of other vinylpyrazines. mdpi.com Additionally, the synthesis of 2-ethyl-3-vinyl-pyrazine has been reported, which can be prepared from 2-ethyl-3-methyl-pyrazine. google.com

Other pyrazine derivatives can be synthesized through various reactions. For instance, 2,6-diethyl-3-methyl-pyrazine can be prepared by introducing a methyl group into the 3-position of 2,6-diethyl-pyrazine. google.com The synthesis of various alkyl- and vinyl-substituted pyrazines is of interest due to their occurrence in food and their contribution to flavor and aroma. ontosight.ai

Optimization Strategies for Synthetic Yield and Reaction Efficiency of this compound

For multi-step syntheses like the Hofmann exhaustive methylation, optimization would involve carefully controlling the reaction conditions for each step, such as temperature, reaction time, and the stoichiometry of the reagents.

In one-pot reactions, particularly those assisted by microwave irradiation, the optimization of parameters such as microwave power, temperature, and reaction time is crucial. For the synthesis of 2-methyl-6-vinylpyrazine, a reaction time of 2 hours at 100 °C with 100 Watts of power was found to be effective. mdpi.com Further optimization of these parameters could potentially lead to even higher yields and purity.

For Wittig reactions, the choice of solvent and base for the generation of the ylide can significantly impact the reaction's efficiency and stereoselectivity. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.com

The table below summarizes the different synthetic approaches for vinylpyrazines, with a focus on adapting them for the synthesis of this compound.

| Synthetic Method | Starting Material for this compound | Key Reagents | General Conditions | Reported Yield (for analogous compounds) | Reference |

| Classical Multi-step (Hofmann) | 2,6-Diethylpyrazine | 1. Formaldehyde, Dimethylamine HCl2. Methyl iodide3. NaOH | Reflux, multi-step | ~24% (for 2-methyl-6-vinylpyrazine) | mdpi.com |

| One-Pot Reaction | 2,6-Diethylpyrazine | Dimethylamine HCl, Paraformaldehyde, Water | Microwave, 100 °C, 2h | 90% purity (for 2-methyl-6-vinylpyrazine) | mdpi.com |

| Wittig Reaction | 2-Acetyl-6-ethylpyrazine | Methyltriphenylphosphonium halide, n-BuLi | Anhydrous THF or ether | Not reported for target compound | masterorganicchemistry.com |

Advanced Analytical Approaches for Characterization and Quantification of 2 Ethyl 6 Vinylpyrazine

Chromatographic Separation Techniques

Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of 2-Ethyl-6-vinylpyrazine from intricate mixtures.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like this compound. d-nb.infomdpi.com This powerful technique combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling both qualitative identification and quantitative measurement.

In a typical GC-MS analysis, the volatile fraction of a sample, containing this compound, is introduced into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, based on the compound's boiling point and affinity for the stationary phase. For instance, a study on peanut butter volatiles utilized a DB-1 column for separation. tandfonline.com The retention time, the time it takes for a compound to travel through the column, is a characteristic parameter used for preliminary identification. For this compound, a retention index (RI) of 1015 has been reported, which aids in its identification by standardizing retention times across different systems. mdpi.com

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. tandfonline.comoup.com The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, is then compared against spectral libraries, such as the NIST library, for definitive identification. mdpi.comtandfonline.com The mass spectrum of this compound shows characteristic ions that confirm its structure. researchgate.net

For quantification, GC-MS can be used for both absolute and relative measurements. Absolute quantification often involves the use of an internal standard, a known amount of a compound with similar chemical properties to the analyte, added to the sample. tandfonline.com For example, 2-ethoxy-3-ethylpyrazine (B1348522) has been used as an internal standard in the analysis of pyrazines in peanut butter. tandfonline.com By comparing the peak area of this compound to that of the internal standard, its precise concentration can be determined. tandfonline.com Relative quantification, on the other hand, compares the peak area of this compound across different samples to assess its relative abundance. oup.com

Table 1: GC-MS Data for this compound in Various Food Matrices

| Food Matrix | Retention Index (RI) | Concentration Range | Reference |

| Peanut Butter | 1122 | Trace | tandfonline.com |

| Roasted Coffee | 1111 | Not specified | oup.com |

| Papaya Fruit Fly Emissions | 1015 | Not specified | mdpi.com |

| Peanut Oil | 981 | 0.81 - 2.56% (relative abundance) | nih.gov |

| Sponge Cake | Not specified | Detected | scribd.com |

Data is compiled from multiple research sources.

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography coupled with a quadrupole mass spectrometer (GCxGC-qMS) offers significantly enhanced resolution. oup.comresearchgate.net This technique employs two different capillary columns connected in series via a modulator. dokumen.pub The first column typically provides a separation based on boiling point, while the second, shorter column separates the fractions from the first column based on a different property, such as polarity. dokumen.pub

This orthogonal separation results in a two-dimensional chromatogram, or "contour plot," where compounds are separated across a much larger space, dramatically increasing peak capacity and reducing co-elution. oup.comdokumen.pub This is particularly advantageous for the analysis of pyrazines, which often exhibit similar retention behaviors in one-dimensional GC. oup.com The enhanced separation power of GCxGC allows for the detection and reliable identification of trace components, including this compound, that might be obscured in a one-dimensional analysis. oup.comdokumen.pub

In a study analyzing coffee volatiles, GCxGC-qMS was instrumental in separating a large number of pyrazine (B50134) congeners that would be difficult to resolve using a single column system. oup.com The resulting detailed profiles allow for comprehensive comparisons between samples based on their volatile composition. oup.comresearchgate.net The use of a quadrupole mass spectrometer provides the necessary speed for data acquisition to accurately capture the very narrow peaks produced by the second dimension of the GCxGC system. oup.comdokumen.pub

Sample Preparation and Extraction Methodologies for Volatile Pyrazines

The choice of sample preparation and extraction technique is critical for the accurate analysis of volatile pyrazines like this compound. The method must efficiently isolate the target analyte from the sample matrix while minimizing degradation and contamination.

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation method that has become widely used for the analysis of volatile and semi-volatile compounds. d-nb.infosigmaaldrich.cominnoteg-instruments.com It integrates sampling, extraction, and concentration into a single step. d-nb.info The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. innoteg-instruments.com When exposed to the headspace of a sample or immersed directly in a liquid sample, the analytes partition from the sample matrix onto the fiber coating. d-nb.info After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. oup.com

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For pyrazines, fibers with a combination of divinylbenzene (B73037) (DVB), carboxen (CAR), and polydimethylsiloxane (B3030410) (PDMS) have shown high extraction efficiency. nih.govresearchgate.net The optimization of extraction parameters is crucial for achieving accurate and reproducible results. nih.gov For instance, in the analysis of pyrazines in yeast extract, response surface methodology was used to determine the optimal equilibrium time, extraction time, and extraction temperature. nih.gov

SPME is particularly well-suited for the analysis of this compound in various matrices, including food products and insect pheromones. mdpi.comnih.gov It has been successfully used to extract this compound from peanut oil, coffee, and the emissions of the papaya fruit fly. mdpi.comoup.comnih.gov The technique's sensitivity and ease of use make it a valuable tool for both qualitative and quantitative analysis. mdpi.com

Table 2: Comparison of SPME Fiber Coatings for Pyrazine Extraction

| Fiber Coating | Target Analytes | Matrix | Extraction Efficiency | Reference |

| DVB/CAR/PDMS | Pyrazines | Yeast Extract | High | nih.gov |

| DVB/CAR/PDMS | Pyrazines and other volatiles | Cocoa Beans | Good | researchgate.netscispace.com |

| CAR/PDMS | Volatile compounds including pyrazines | Fermented Fish Sauce | High | d-nb.info |

| PDMS/DVB | Pyrazines | Natto | Effective for pyrazines | researchgate.net |

This table summarizes findings from various studies on the effectiveness of different SPME fiber coatings.

Purge and trap is a dynamic headspace technique used for the extraction and concentration of volatile organic compounds from liquid or solid samples. tandfonline.com In this method, an inert gas, such as nitrogen, is bubbled (purged) through the sample, stripping the volatile compounds from the matrix. tandfonline.com The gas stream then passes through a trap containing an adsorbent material, such as Tenax-TA, which captures the volatile analytes. tandfonline.com After a set period, the trap is heated, and the desorbed compounds are swept into the GC for analysis. tandfonline.com

This method was effectively used for the quantitative analysis of pyrazines, including this compound, in regular and low-fat peanut butter. tandfonline.com The study employed a modified selective purge and trap method where the sample was heated to 65°C and purged with nitrogen for 5 hours. tandfonline.com The volatiles were trapped in a hydrochloric acid solution, which was then made alkaline before being purged again onto a Tenax-TA trap. tandfonline.com This multi-step process helps to selectively isolate the basic pyrazine compounds. tandfonline.com

While modern techniques like SPME and purge and trap are prevalent, traditional solvent extraction methods have also been employed for the analysis of pyrazines. However, direct comparisons often highlight the advantages of the more recent, solvent-free techniques.

A study comparing four extraction methods for analyzing flavor compounds in natto—SPME, dynamic headspace sampling (DHS), solvent-assisted flavor evaporation (SAFE), and simultaneous distillation-extraction (SDE)—found that SPME and DHS were particularly effective for extracting ketone, acid, and pyrazine compounds. researchgate.net In contrast, SAFE and SDE showed better extraction efficiency for esters, ethers, and aromatic compounds. researchgate.net

Another comparison of SPME, static headspace (SHS), and SAFE for the analysis of volatiles in gluten-free flours concluded that SPME-GC/QTOF was the most suitable methodology based on the number of detected compounds, limits of detection (LODs), and repeatability. nih.gov

In the analysis of volatile compounds in Korean salt-fermented sand lance sauce, a comparison between standard headspace-SPME and the newer SPME-Arrow technology revealed that the SPME-Arrow method was more effective at extracting a broader range of volatile compounds, including pyrazines. d-nb.info This was attributed to the larger sorbent volume of the SPME-Arrow fiber. d-nb.info

These comparative studies underscore that while traditional solvent extraction can be effective, methods like SPME often offer superior performance in terms of simplicity, sensitivity, and the breadth of compounds that can be analyzed, particularly for volatile pyrazines like this compound. d-nb.inforesearchgate.netnih.gov

Spectroscopic Confirmation and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the exact structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. For instance, the ethyl group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. libretexts.org The vinyl group protons would appear as a set of distinct multiplets in the olefinic region of the spectrum. The protons on the pyrazine ring would also have unique chemical shifts, allowing for their definitive assignment. ethernet.edu.et

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further confirm the structure by showing correlations between coupled protons and between protons and their directly attached carbon atoms, respectively. libretexts.org This detailed structural information is critical for confirming the identity of the compound beyond doubt.

Mass Spectral Fragmentation Pattern Interpretation and Database Matching

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of volatile compounds like this compound. mdpi.com The mass spectrometer ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound (C₈H₁₀N₂) would show a molecular ion peak at m/z 134, corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural clues. For example, the loss of a methyl group (CH₃) would result in a fragment ion at m/z 119, while the loss of an ethyl group (C₂H₅) would lead to a fragment at m/z 105. The interpretation of these fragments helps in piecing together the molecular structure.

For confident identification, the experimentally obtained mass spectrum is compared against established spectral libraries such as the NIST (National Institute of Standards and Technology) and Wiley databases. oup.com A high match score between the sample spectrum and a library spectrum provides strong evidence for the compound's identity. frontiersin.org

Table 1: Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 134 | [M]⁺ | Molecular Ion |

| 119 | [M-CH₃]⁺ | Loss of a methyl group |

| 105 | [M-C₂H₅]⁺ | Loss of an ethyl group |

This table is illustrative and based on general fragmentation principles of alkylpyrazines.

Quantitative Method Validation and Performance Evaluation for this compound Analysis

Accurate quantification of this compound is essential for determining its concentration in various samples. This requires robust analytical methods that have been thoroughly validated.

Method validation typically involves assessing several key performance parameters to ensure the reliability of the results. These parameters include:

Linearity: Establishing a concentration range over which the analytical signal is directly proportional to the concentration of this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies using spiked samples.

Precision: Evaluating the degree of agreement among a series of measurements of the same sample, expressed as relative standard deviation (RSD).

Selectivity: Ensuring the method can accurately measure this compound in the presence of other potentially interfering compounds in the matrix.

Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are commonly used for the quantitative analysis of volatile compounds. oup.comresearchgate.net For instance, a study on coffee volatiles utilized HS-SPME/GC-MS to quantify various pyrazines, including those structurally similar to this compound. oup.com The use of an appropriate internal standard is crucial to correct for variations in sample preparation and instrument response. researchgate.net The validation of such methods ensures that the reported concentrations of this compound are accurate and reproducible. researchgate.net

Table 2: Example of Method Validation Parameters for Pyrazine Analysis

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | uliege.be |

| Precision (RSD) | < 15% | oup.com |

| Recovery | 80-120% | researchgate.net |

This table presents typical values and may vary depending on the specific method and matrix.

Application of Analytical Techniques in Volatile Compound Profiling and Sample Differentiation

Advanced analytical techniques are instrumental in creating comprehensive volatile compound profiles of complex samples, which can then be used to differentiate between samples based on their chemical composition.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers significantly higher separation power and sensitivity compared to conventional one-dimensional GC-MS. oup.com This enhanced resolution is particularly beneficial for analyzing complex mixtures containing numerous isomers, such as different alkylpyrazines, which may co-elute in a 1D-GC system. oup.com

In studies of fermented foods or roasted products like coffee, GC×GC-MS can generate detailed "fingerprints" of the volatile components. oup.comnih.gov By applying multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to these complex datasets, it is possible to identify key volatile markers, including this compound, that differentiate samples based on factors like geographical origin, processing conditions, or fermentation time. frontiersin.orgoup.com For example, the relative abundance of this compound and other pyrazines can vary significantly with the degree of roasting in coffee beans, allowing for the classification of different roast levels. oup.com

These analytical strategies provide powerful tools for quality control, authenticity testing, and understanding the chemical basis of the sensory properties of various products.

Biochemical and Metabolic Interplay Involving 2 Ethyl 6 Vinylpyrazine

Integration into Microbial Metabolism and Fermentation Processes

2-Ethyl-6-vinylpyrazine is a notable volatile compound identified in various fermented food products, where its presence is a direct consequence of microbial activity. mdpi.com Microorganisms, particularly bacteria and fungi, play a crucial role in the synthesis of a wide array of pyrazines, including ethyl- and vinyl-substituted derivatives, during fermentation. researchgate.netnih.govnih.gov The formation of these compounds is often linked to the metabolic pathways of the microorganisms involved, which can utilize precursors present in the fermentation substrate to generate these characteristic flavor and aroma molecules. semanticscholar.orgd-nb.info

In the context of traditional fermented foods like soybean paste, the production of pyrazines such as 2-ethyl-6-methylpyrazine (B77461) and 2-methyl-6-vinylpyrazine is attributed to microbial metabolism, the Maillard reaction, or the catabolism of amino acids. mdpi.com For instance, certain strains of Bacillus subtilis, isolated from fermented soybeans (natto), have demonstrated the ability to produce a range of alkylpyrazines. nih.govresearchgate.net These bacteria can be predisposed to producing specific pyrazine (B50134) profiles, with some strains yielding significant amounts of 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine. nih.gov While the precise biosynthetic mechanism for every pyrazine derivative is not fully elucidated, it is understood that precursors like L-threonine and acetoin (B143602) can stimulate the production of specific pyrazines by Bacillus species. nih.gov

The biosynthesis of pyrazines in microorganisms is considered an alternative to chemical synthesis, offering a "natural" route for producing these flavor compounds. nih.gov The process is influenced by the composition of the fermentation medium and the specific metabolic capabilities of the microbial strains present. mdpi.com For example, the generation of pyrazines in soy-sauce-flavor Baijiu fermentation by Bacillus cereus strains was observed to peak after 144 hours, indicating a time-dependent metabolic process. mdpi.com

Furthermore, studies on Corynebacterium glutamicum have detected various pyrazines and their acyloin precursors, leading to a preliminary model for alkylated pyrazine generation via acyloins. mdpi.com This highlights the importance of microbial primary metabolism in providing the necessary building blocks for pyrazine synthesis. mdpi.com While L-threonine is often proposed as a universal precursor for methylated and ethylated pyrazines in bacteria, its effect on the formation of all alkylpyrazines can vary. researchgate.net For example, in the fungus Flammulina velutipes (enokitake), supplementation with sodium acetate, rather than L-threonine, was found to increase the production of 2-ethyl-3,6-dimethylpyrazine. researchgate.net

Table 1: Examples of Microorganisms Involved in Pyrazine Formation

| Microorganism | Fermented Product | Pyrazines Produced | References |

|---|---|---|---|

| Bacillus subtilis | Natto (fermented soybeans) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), 2,3,5,6-tetramethylpyrazine | nih.gov, researchgate.net |

| Bacillus cereus | Soy-sauce-flavor Baijiu | Various pyrazines | mdpi.com |

| Corynebacterium glutamicum | - | Various pyrazines and acyloin derivatives | mdpi.com |

| Flammulina velutipes | - | 2-ethyl-3,6-dimethylpyrazine | researchgate.net |

General Metabolic Fates of Pyrazines in Biological Systems

While information specifically on the metabolic fate of this compound is limited, the general metabolism of pyrazines in biological systems has been studied, primarily in animal models. researchgate.netacs.org The metabolic pathways for dietary alkyl-substituted pyrazines largely involve oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netacs.orgresearchgate.net

The primary metabolic route involves the oxidation of the alkyl side chains attached to the pyrazine ring. researchgate.netacs.org This process typically leads to the formation of primary alcohols, which are subsequently oxidized further to carboxylic acids. researchgate.netacs.org Ring hydroxylation, in contrast, appears to be a less common metabolic pathway for most pyrazines. researchgate.netacs.org

Following these initial phase I metabolic reactions (oxidation and hydroxylation), the resulting metabolites can undergo phase II conjugation reactions. acs.org These conjugation processes, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body, primarily via the urine through the kidneys. researchgate.netnih.govacs.orgdeepdyve.com

For instance, studies on the metabolism of 2,3,5-trimethylpyrazine in humans have identified several carboxylic acid metabolites in urine, such as 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid, as the predominant excreted forms. acs.org Only trace amounts of pyrazinemethanols and their conjugated glucuronide and sulfate (B86663) derivatives were detected. acs.org This suggests that the oxidation of alkyl side chains to carboxylic acids is a major metabolic pathway for pyrazines in humans. acs.org

It is important to note that while the pyrazine ring can be modified through hydroxylation, the ring structure itself is generally not cleaved in human and animal metabolism. deepdyve.com However, some bacteria have been identified that are capable of degrading the pyrazine ring, utilizing substituted pyrazines as a sole source of carbon and energy. deepdyve.com

Enzymatic Transformations and Their Role in Pyrazine Biochemistry

The biosynthesis and transformation of pyrazines are intrinsically linked to enzymatic activities. nih.govnih.gov In microbial systems, a variety of enzymes are responsible for generating the precursors and catalyzing the final condensation steps that lead to the formation of the pyrazine ring. semanticscholar.orgd-nb.info

A key enzymatic pathway involves the amination of α-dicarbonyl compounds to form α-aminoketones, which are crucial intermediates in pyrazine synthesis. nih.gov Amine transaminases (ATAs) have been identified as valuable biocatalysts for this transformation. nih.govresearchgate.net These enzymes can convert a wide range of ketones and aldehydes into their corresponding primary amines. nih.gov Specifically, ω-transaminases can catalyze the amination of α-diketones to produce α-aminoketones, which then undergo oxidative dimerization to form substituted pyrazines. semanticscholar.orgnih.gov This chemo-enzymatic approach allows for the synthesis of various pyrazines under controlled conditions. semanticscholar.orgd-nb.infonih.gov

Another enzymatic route for pyrazine formation involves the dimerization of α-amino aldehydes. semanticscholar.orgd-nb.info For example, a non-ribosomal peptide synthetase (NRPS) from Penicillium herquei has been shown to reduce amino acids, such as L-tyrosine, to their corresponding amino aldehydes, which then dimerize to form pyrazines. semanticscholar.orgd-nb.info

In Pseudomonas fluorescens, a novel enzymatic cascade for pyrazine biosynthesis has been identified. nih.gov This pathway involves two key enzymes: PapD, an amino acid C-acetyltransferase, and PapF, an oxidase. nih.gov PapD decarboxylates and transfers an acetyl group to the amino acid 4-aminophenylalanine (4APhe) to generate an α-aminoketone. This intermediate then spontaneously condenses to form a dihydropyrazine (B8608421), which is subsequently oxidized by PapF to yield the final pyrazine product. nih.gov

The metabolism of pyrazines in higher organisms also relies heavily on enzymatic transformations. As mentioned previously, cytochrome P450 monooxygenases are the primary enzymes involved in the oxidation of the alkyl side chains of pyrazines. researchgate.netacs.orgresearchgate.net Different pyrazine derivatives can induce the expression of specific CYP isoenzymes. tandfonline.com For example, pyrazine itself appears to be a primary inducer of CYP2E1, while other derivatives can induce a broader range of CYP isoenzymes, including those in the CYP2B and CYP3A subfamilies. tandfonline.com

Table 2: Key Enzymes in Pyrazine Biochemistry

| Enzyme | Function | Role in Pyrazine Biochemistry | References |

|---|---|---|---|

| Amine Transaminases (ATAs) | Catalyze the transfer of an amino group to a ketone or aldehyde. | Mediate the amination of α-diketones to form α-aminoketones, which are precursors to pyrazines. | nih.gov, semanticscholar.org, researchgate.net |

| Non-ribosomal Peptide Synthetase (NRPS) | Reduces amino acids to amino aldehydes. | Produces amino aldehyde precursors that can dimerize to form pyrazines. | semanticscholar.org, d-nb.info |

| PapD (Amino acid C-acetyltransferase) | Decarboxylates and transfers an acetyl group to an amino acid. | Generates α-aminoketone precursors for pyrazine synthesis in Pseudomonas fluorescens. | nih.gov |

| PapF (Oxidase) | Oxidizes dihydropyrazines. | Catalyzes the final oxidation step to form the pyrazine ring in Pseudomonas fluorescens. | nih.gov |

| Cytochrome P450 (CYP) Enzymes | Catalyze oxidative metabolism. | Oxidize the alkyl side chains of pyrazines to alcohols and carboxylic acids for excretion. | researchgate.net, acs.org, researchgate.net, tandfonline.com |

Relationships with Broader Biochemical Pathways (e.g., amino acid catabolism, sugar degradation)

The formation of this compound and other pyrazines is deeply interconnected with fundamental biochemical pathways, primarily amino acid catabolism and sugar degradation, which converge in the Maillard reaction. researchgate.netmdpi.comperfumerflavorist.com The Maillard reaction, a non-enzymatic browning process, occurs between amino compounds (like amino acids) and reducing sugars, generating a complex mixture of products, including pyrazines. mdpi.comperfumerflavorist.com

Amino Acid Catabolism: Amino acids are essential precursors for pyrazine formation. perfumerflavorist.comnih.gov The type of amino acid involved significantly influences the resulting pyrazine profile. perfumerflavorist.comnih.gov The Strecker degradation, a crucial step within the Maillard reaction, involves the interaction of amino acids with α-dicarbonyl compounds (formed from sugar degradation). mdpi.com This reaction produces Strecker aldehydes, which contribute to the aroma, and α-aminoketones, which are key intermediates for pyrazine synthesis. mdpi.comacs.org The nitrogen atoms in the pyrazine ring are derived from the amino groups of amino acids. mdpi.com

Different amino acids exhibit varying reactivity in pyrazine formation. For instance, lysine (B10760008) has been shown to be highly reactive and yield significant amounts of alkylpyrazines. perfumerflavorist.comresearchgate.net The structure of the amino acid, including the nature of its side chain, can influence the substitution pattern of the resulting pyrazines. researchgate.net However, the formation of some common pyrazines, like 2,5-dimethylpyrazine, appears to be largely independent of the amino acid side chain. researchgate.net

Sugar Degradation: The degradation of sugars, particularly reducing sugars like glucose, provides the carbonyl compounds necessary for the Maillard reaction and subsequent pyrazine formation. mdpi.comperfumerflavorist.com During thermal processing or fermentation, sugars break down into various reactive intermediates, including α-dicarbonyls such as glyoxal, methylglyoxal (B44143), and diacetyl. mdpi.comuliege.be These α-dicarbonyls are critical for both the Strecker degradation of amino acids and for providing the carbon backbone of the pyrazine ring. mdpi.comacs.org

The degradation of sugars can also produce other precursors for pyrazine formation. For example, butane-2,3-diol, a product of glucose degradation, can be converted to butane-2,3-dione, an important α-dicarbonyl intermediate. uliege.be Similarly, propylene (B89431) glycol, another glucose degradation product, can form methylglyoxal and hydroxyacetone, which are also key pyrazine precursors. uliege.be

The interplay between amino acid catabolism and sugar degradation is therefore central to the synthesis of this compound and other pyrazines. The specific amino acids and sugars present in a system, along with reaction conditions such as temperature and pH, will determine the types and quantities of pyrazines formed. mdpi.comperfumerflavorist.com

Advanced Theoretical and Computational Investigations of 2 Ethyl 6 Vinylpyrazine and Cognate Structures

In Silico Modeling for Predicted Biological Activities

In the realm of computational chemistry and drug discovery, in silico modeling serves as a powerful tool to forecast the biological activities of chemical compounds, thereby streamlining the research and development process. For 2-ethyl-6-vinylpyrazine and its analogs, computational studies are employed to predict their interactions with biological targets and elucidate their potential therapeutic applications. These models are built upon the principle that the biological activity of a molecule is intrinsically linked to its structure. brieflands.com

Various computational techniques are utilized, including Quantitative Structure-Activity Relationship (QSAR) models. brieflands.com These models quantitatively correlate the molecular structures of a series of compounds with their observed biological activities. For pyrazine (B50134) derivatives, QSAR studies have been instrumental in understanding how different substituents on the pyrazine ring influence their cytotoxic, antimicrobial, and antifungal properties. brieflands.comnih.gov For instance, the lipophilicity of pyrazine derivatives has been identified as a crucial factor for their ability to cross biological membranes, a prerequisite for pharmacological activity. brieflands.com

In silico screening of large compound databases, such as the ZINC database, can identify potential inhibitors for specific biological targets. japsonline.com For example, a study on 3-(pyrazin-2-yl)-1H-indazole derivatives utilized a pharmacophore model generated from 3D-QSAR to virtually screen for potential inhibitors of PIM-1 kinase, a target in cancer therapy. japsonline.com This approach led to the identification of four top-ranked compounds with promising binding interactions. japsonline.com

The predictive power of these models relies on a variety of molecular descriptors, including electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as steric and hydrophobic parameters. brieflands.comjapsonline.comresearchgate.net These descriptors help to build robust models that can predict the activity of novel compounds before they are synthesized. nih.gov

Table 1: Examples of In Silico Predicted Activities for Pyrazine Derivatives

| Compound Class | Predicted Biological Activity | Computational Method | Key Findings |

| Substituted amides of pyrazine-2-carboxylic acids | Cytotoxicity | QSAR, DFT | Cytotoxicity is influenced by both structural and electronic properties. brieflands.com |

| 8-Amino-imidazo[1,5-a]pyrazine derivatives | Bruton's tyrosine kinase (BTK) inhibition | 3D-QSAR | Steric and hydrophobic interactions are significant for enhanced activity. japsonline.com |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 kinase inhibition | 3D-QSAR, Molecular Docking | Identified key hydrogen bond interactions with the target protein. japsonline.com |

| Imidazo[1,2-a]pyrazine derivatives | Anti-influenza activity | Phenotypic Screening, Molecular Docking | Compound A4 targets the viral nucleoprotein, inducing its oligomerization. nih.gov |

Network Pharmacology Approaches for Target Identification and Interactions

Network pharmacology offers a systems-level perspective to understand the complex interactions between drug molecules and multiple biological targets. This approach is particularly valuable for elucidating the mechanisms of action of compounds like this compound, which may exert their effects through various pathways.

A study on the pyrazine components in Maotai liquor utilized a network pharmacology approach to identify potential targets and pharmacological effects. nih.gov By screening for active compounds based on oral bioavailability, 17 potential active pyrazines, including 2-methyl-6-vinylpyrazine (with a predicted oral bioavailability of 54.49%), were identified. nih.gov Subsequently, computational models predicted 25 potential protein targets for these compounds. nih.gov

The construction of a compound-target-disease (C-T-D) network revealed that many of these pyrazine compounds can interact with multiple targets, suggesting a polypharmacological profile. nih.gov For instance, 2,6-dimethyl-pyrazine was predicted to target 11 proteins, while 2-ethyl-6-methyl-pyrazine was predicted to interact with 9 target proteins, including cholinesterase and aldose reductase. nih.gov These interactions point towards potential roles in modulating inflammatory responses and other physiological processes. nih.gov

A systematic analysis of the Protein Data Bank (PDB) has shed light on the common binding interactions of pyrazine-based ligands with their protein targets. acs.orgresearchgate.net The most frequent interaction observed is a hydrogen bond to the pyrazine nitrogen atom, which acts as an acceptor. acs.orgresearchgate.net Other significant interactions include weak hydrogen bonds with pyrazine hydrogens, π-interactions, and coordination with metal ions. acs.orgresearchgate.net This understanding of binding modes is crucial for rational drug design and for interpreting the results of network pharmacology studies.

Table 2: Predicted Protein Targets and Potential Pharmacological Effects of Selected Pyrazine Derivatives

| Pyrazine Derivative | Predicted Protein Target(s) | Potential Pharmacological Effect | Reference |

| 2,6-Dimethyl-pyrazine | Dipeptidyl peptidase 4 (DPP4), Trypsin-3 (PRSS3) | Anti-inflammatory | nih.gov |

| 2-Ethyl-6-methyl-pyrazine | Cholinesterase (BCHE), Aldose reductase (AKR1B1) | Modulation of inflammatory response | nih.gov |

| Imidazo[1,2-a]pyrazine derivative A4 | Influenza Virus Nucleoprotein (NP) | Antiviral | nih.gov |

| 1,3-Disubstituted-imidazo[1,5-a]pyrazines | Insulin-like growth factor-I receptor (IGF-1R) | Anticancer | dntb.gov.ua |

Pathway Enrichment Analysis of Pyrazine-Related Biological Processes

Pathway enrichment analysis is a computational method used to identify biological pathways that are significantly over-represented in a given set of genes or compounds. cd-genomics.comnih.gov This analysis helps to elucidate the broader biological context of the predicted targets and activities of molecules like this compound. By mapping the identified targets to established pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can gain insights into the cellular processes that may be modulated by these compounds. genome.jpmetwarebio.com

For instance, in the network pharmacology study of pyrazine components, the identified targets were mapped to KEGG pathways. nih.gov This revealed that the targets are involved in various biological processes, providing a molecular basis for the potential health benefits associated with these compounds. nih.gov The analysis can highlight pathways related to metabolism, cellular processes, and human diseases. genome.jp

Gene Ontology (GO) enrichment analysis is another powerful tool that categorizes the functions of the target genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). metwarebio.com This provides a more detailed annotation of the functions of the genes targeted by pyrazine derivatives. nih.gov

While direct pathway enrichment analysis for this compound is not extensively documented, studies on related pyrazine derivatives demonstrate the utility of this approach. For example, understanding the pathways affected by pyrazine derivatives with anticancer properties can reveal the mechanisms behind their efficacy. mdpi.com

Table 3: Illustrative KEGG Pathways Potentially Modulated by Pyrazine Derivatives

| Pathway Category | Specific Pathway Example | Potential Relevance for Pyrazine Derivatives |

| Metabolism | Amino acid metabolism | Modulation of metabolic processes |

| Human Diseases | Cancers: Overview | Elucidation of anticancer mechanisms |

| Organismal Systems | Endocrine system | Understanding hormonal effects |

| Environmental Information Processing | Signal transduction | Investigating cellular signaling modulation |

Computational Studies on Structure-Activity Relationships of Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. brieflands.comnih.govsemanticscholar.org These studies are crucial for understanding how modifications to the structure of pyrazine derivatives, including this compound, can impact their pharmacological effects.

Numerous QSAR studies have been conducted on various classes of pyrazine derivatives to predict their activities, such as antiproliferative, antimicrobial, and odorant properties. nih.govsemanticscholar.orgnih.gov These studies typically involve calculating a wide range of molecular descriptors, including constitutional, topological, and quantum chemical parameters. ijournalse.org Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build predictive models. nih.govsemanticscholar.org

For example, a QSAR study on pyrazine derivatives as antiproliferative agents against a specific cancer cell line demonstrated a high correlation between the predicted and experimental activities, validating the quality of the derived models. nih.govresearchgate.net The study highlighted the importance of descriptors related to the electronic structure and physicochemical properties of the compounds. nih.govsemanticscholar.org Another study on the odor thresholds of pyrazine derivatives revealed that both electronic and topological features contribute to their odor strength. nih.gov

These computational models not only predict the activity of new compounds but also provide insights into the structural features that are crucial for a particular biological effect. brieflands.com For instance, the presence of specific substituents at certain positions on the pyrazine ring can significantly enhance or diminish activity. brieflands.com This knowledge is invaluable for the rational design of new, more potent pyrazine-based therapeutic agents. nih.gov

Table 4: Summary of Key Findings from QSAR Studies on Pyrazine Derivatives

| Studied Pyrazine Derivatives | Biological Activity | Key Structural Insights from QSAR | Statistical Methods Used |

| Substituted amides of pyrazine-2-carboxylic acids | Cytotoxicity | Electronic and structural properties are key determinants of activity. brieflands.com | Multiple Linear Regression (MLR) |

| Alkylpyrazines | Odor Modalities | Both electronic and topological features contribute to odor strength. nih.gov | Molecular Connectivity, Molecular Shape, Electrotopological State Indices |

| Imidazole-4,5- and pyrazine-2,3-dicarboxamides | Anti-yellow fever activity | Polarizability, electronegativity, and charges are important for activity. benthamdirect.com | Genetic Function Approximation (GFA) |

| 8-Amino-imidazo[1,5-a]pyrazines | BTK Inhibition | Steric and hydrophobic interactions enhance biological activity. japsonline.com | 3D-QSAR (Gaussian and field-based) |

Future Research Trajectories and Identified Knowledge Gaps for 2 Ethyl 6 Vinylpyrazine

Unraveling Novel and Complex Formation Mechanisms

The formation of pyrazines in food, primarily through the Maillard reaction, is a complex process involving reactions between amino acids and reducing sugars. researchgate.net However, the specific pathways leading to vinyl-substituted pyrazines such as 2-Ethyl-6-vinylpyrazine are not fully elucidated.

Recent model studies have provided significant insights, suggesting a two-step mechanism. The initial step involves the formation of an alkylpyrazine precursor, 2-ethyl-6-methylpyrazine (B77461). Research has shown that heating amino acids like serine can lead to the formation of various alkylpyrazines, including ethyl- and methyl-substituted variants, through the generation of α-aminocarbonyl intermediates. nih.gov This occurs via complex reactions including decarbonylation, dehydration, and Strecker degradation. nih.gov

The subsequent and more novel step is the formation of the vinyl group. Studies using isotope tracing have identified formaldehyde (B43269) as a key precursor for the vinyl group. nih.gov The proposed mechanism involves the condensation of the precursor alkylpyrazine (e.g., 2-ethyl-6-methylpyrazine) with formaldehyde. nih.govresearchgate.net Experiments have confirmed that the active site for this reaction is the methyl group on the pyrazine (B50134) ring. nih.gov

Future research should focus on:

Identifying Precursors: Pinpointing the specific amino acid and sugar combinations that most efficiently generate the 2-ethyl-6-methylpyrazine precursor.

Formaldehyde Generation: Investigating the precise Maillard reaction pathways that generate the formaldehyde necessary for vinyl group formation.

Kinetic Modeling: Developing kinetic models to predict the yield of this compound under different processing conditions (temperature, pH, reactant concentration), which is crucial for flavor control in the food industry.

Table 1: Proposed Formation Pathway for this compound

| Step | Reaction | Precursors Involved | Key Intermediates | Research Focus |

| 1 | Maillard Reaction / Strecker Degradation | Amino Acids (e.g., Serine), Reducing Sugars | α-aminocarbonyls, α-dicarbonyls | Formation of the 2-ethyl-6-methylpyrazine backbone |

| 2 | Condensation Reaction | 2-Ethyl-6-methylpyrazine, Formaldehyde | Dihydropyrazine (B8608421) derivatives | Conversion of the methyl group to a vinyl group |

Development of Sustainable and Environmentally Benign Synthetic Protocols

Chemical synthesis remains vital for producing pyrazine standards for analytical purposes and for use as flavoring agents. However, traditional synthetic methods often rely on harsh conditions and hazardous reagents. The principles of green chemistry—which advocate for waste reduction, use of safer solvents, and energy efficiency—are guiding the development of new synthetic protocols. unife.itmdpi.com

For pyrazines and other heterocyclic compounds, "one-pot" synthesis is a promising sustainable approach. acgpubs.orgnanomaterchem.com This strategy, where reactants are subjected to successive chemical reactions in a single reactor, avoids lengthy separation processes and reduces solvent waste. semanticscholar.org The synthesis of the related compound 2-methyl-6-vinylpyrazine has been achieved using a one-pot reaction assisted by microwaves, which can significantly reduce reaction times and energy consumption. researchgate.netthegoodscentscompany.com

Identified knowledge gaps and future research directions include:

Catalyst Development: Designing efficient and reusable catalysts (biocatalysts or chemocatalysts) for pyrazine synthesis that can operate under mild conditions. researchgate.net

Green Solvents: Exploring the use of environmentally benign solvents, such as water or bio-derived solvents, to replace hazardous organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net

One-Pot Protocol for this compound: A specific, high-yield, one-pot synthesis for this compound has yet to be developed and represents a key research goal.

Advancements in Ultra-Trace Analytical Methodologies

As a potent aroma compound, this compound often occurs at ultra-trace concentrations (ng/kg or µg/kg) in complex food matrices. Its accurate detection and quantification require highly sensitive and selective analytical techniques.

Current state-of-the-art methods typically involve a multi-step process. mdpi.com

Extraction: Advanced extraction techniques like Solvent-Assisted Flavor Evaporation (SAFE) are employed to isolate volatile compounds from the food matrix without forming artifacts. mdpi.com

Separation and Identification: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds. nih.govresearchgate.net However, many pyrazine isomers have very similar mass spectra, making unambiguous identification challenging. nih.gov To overcome this, the use of gas chromatographic retention indices (RIs) on multiple columns with different polarities is crucial for accurate identification. nih.gov

Sensory Correlation: Gas chromatography-olfactometry (GC-O) allows researchers to correlate instrumental data with human sensory perception, identifying which compounds are truly aroma-active. mdpi.com Techniques like Aroma Extract Dilution Analysis (AEDA) can then be used to rank the odor potency of the identified compounds. mdpi.com

Future advancements should target:

High-Resolution Mass Spectrometry: The application of GC coupled with high-resolution mass spectrometry (e.g., GC-TOF-MS) can provide more accurate mass measurements, aiding in the differentiation of isomeric compounds and the identification of unknown pyrazines.

Novel Extraction Methods: Developing faster and more environmentally friendly microextraction techniques to minimize solvent use and sample preparation time.

Comprehensive Databases: Expanding spectral and retention index databases to include a wider range of vinyl- and other substituted pyrazines to facilitate more reliable identification. nih.gov

Table 2: Modern Analytical Workflow for Trace Pyrazine Analysis

| Stage | Technique | Purpose | Key Challenge / Future Direction |

| Extraction | Solvent-Assisted Flavor Evaporation (SAFE) | Gentle isolation of volatile compounds from complex matrices. | Development of faster, solvent-free microextraction methods. |

| Separation | Gas Chromatography (GC) | Separation of individual volatile compounds. | Use of multi-dimensional GC (GCxGC) for enhanced resolution. |

| Identification | Mass Spectrometry (MS) & Retention Index (RI) | Structural elucidation and confirmation. | Application of high-resolution MS; expansion of RI libraries. |

| Sensory Analysis | Gas Chromatography-Olfactometry (GC-O) | Identification of odor-active compounds. | Integration with quantitative tools for better sensory correlation. |

Integrated Multi-Omics Approaches for Comprehensive Pyrazine Metabolomics

When ingested, pyrazines are subject to metabolic processes within the body. Understanding the fate of these compounds is essential for toxicology and nutritional science. Studies on various alkylpyrazines have shown that they are typically metabolized via oxidation of their aliphatic side-chains to form corresponding carboxylic acids, which are then excreted in the urine. nih.govnih.govresearchgate.net The pyrazine ring itself appears to be largely resistant to cleavage. nih.gov

Metabolomics, the large-scale study of small molecules, is the primary tool for investigating these transformations. nih.gov However, a more complete understanding requires an integrated multi-omics approach. mdpi.commdpi.com This involves combining data from different analytical platforms:

Genomics: To identify genes encoding the enzymes (e.g., cytochrome P450s) responsible for pyrazine metabolism.

Transcriptomics: To measure the expression levels of these genes in response to pyrazine exposure.

Proteomics: To quantify the abundance of the metabolic enzymes themselves.

Metabolomics: To identify and quantify the pyrazine metabolites produced.

The major knowledge gap is the absence of specific metabolic studies for this compound. Future research should utilize these integrated approaches to build a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile. This would involve administering the pure compound in controlled studies and analyzing biological samples (urine, plasma) using multi-omics platforms to trace its metabolic journey from gene to metabolite. nih.gov

Exploration of Undocumented Biological and Ecological Functions